6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-chlorobenzyl group and a methylsulfanyl group attached to the triazine ring
Preparation Methods
The synthesis of 6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with methylamine to yield 4-chlorobenzylthiourea. The final step involves cyclization of 4-chlorobenzylthiourea with cyanogen bromide to produce the desired triazine derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale production of this compound.
Chemical Reactions Analysis
6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields the corresponding sulfoxide or sulfone, while nucleophilic substitution of the 4-chlorobenzyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: The compound has shown promise in preliminary studies as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to create effective products.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. In biological systems, the compound can inhibit the activity of enzymes involved in critical cellular processes, leading to the disruption of metabolic pathways. For example, its anticancer activity is attributed to the inhibition of enzymes involved in DNA replication and repair, ultimately leading to cell death.
Comparison with Similar Compounds
6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
6-(4-chlorobenzyl)-1,2,4-triazin-3,5(2H,4H)-dione: This compound lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-(4-methylbenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one: The substitution of the chlorine atom with a methyl group can lead to differences in chemical properties and biological effects.
6-(4-chlorobenzyl)-3-(ethylsulfanyl)-1,2,4-triazin-5(4H)-one: The presence of an ethylsulfanyl group instead of a methylsulfanyl group can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN3OS |
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Molecular Weight |
267.74 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H10ClN3OS/c1-17-11-13-10(16)9(14-15-11)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,15,16) |
InChI Key |
NWWOVLDGCVPTMR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C(=O)N1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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